molecular formula C20H25N5O2S B2713941 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1797954-48-3

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2713941
CAS No.: 1797954-48-3
M. Wt: 399.51
InChI Key: RARXYYIQYFNKIH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine ring and a 2,4,5-trimethylbenzenesulfonamide moiety. The 3-cyanopyrazine substituent may enhance electronic interactions or metabolic stability compared to simpler heterocycles.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-14-10-16(3)19(11-15(14)2)28(26,27)24-13-17-4-8-25(9-5-17)20-18(12-21)22-6-7-23-20/h6-7,10-11,17,24H,4-5,8-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARXYYIQYFNKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.

    Attachment of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group in the pyrazine moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Conversion of nitrile groups to primary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.

Biology

Biologically, N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is investigated for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it a candidate for drug development.

Medicine

In medicinal research, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain enzymes or receptors, making it relevant in the treatment of diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. For example, it could inhibit an enzyme by occupying its active site or modulate a receptor by binding to its ligand-binding domain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Sulfonamides

(a) N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
  • Structure : Contains dual azide groups and a simpler 4-methylbenzenesulfonamide.
  • Azide groups introduce explosive risks and metabolic liabilities, unlike the cyanopyrazine in the target compound.
  • Synthesis : Prepared via substitution of tosyl groups with azides, contrasting with the target compound’s likely coupling of pre-functionalized pyrazine and piperidine intermediates .
(b) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
  • Structure: Integrates a chromenone-pyrazolopyrimidine scaffold and an isopropylsulfonamide.
  • Key Differences: The chromenone-pyrazolopyrimidine system may confer kinase inhibition properties, diverging from the target’s cyanopyrazine focus. The isopropyl group in the sulfonamide enhances hydrophobicity compared to the target’s 2,4,5-trimethyl substitution .
  • Physicochemical Data : Melting point (211–214°C) and molecular weight (616.9 g/mol) suggest higher rigidity and bulk than the target compound.

Piperidine Derivatives in Opioid Analogs

(a) Ortho-Fluorobutyryl Fentanyl (N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
  • Structure : Piperidine linked to a fluorophenyl group and phenethyl chain.
  • Key Differences : Designed for µ-opioid receptor agonism, unlike the target’s sulfonamide-heteroaromatic architecture. The phenethyl group is a hallmark of fentanyl analogs, absent in the target compound .
  • Regulatory Status : Listed as a controlled substance due to opioid activity, highlighting divergent therapeutic applications compared to the target compound .
(b) β-Methyl Fentanyl (N-Phenyl-N-[1-(2-phenylpropyl)piperidin-4-yl]propanamide)
  • Structure : Features a phenylpropyl chain on piperidine.
  • Key Differences: Increased alkyl chain length may enhance lipophilicity and blood-brain barrier penetration, whereas the target’s cyanopyrazine could prioritize peripheral target engagement .

Piperidine-Benzamide Derivatives

(a) 3,4-Dichloro-N-{[1-(Dimethylamino)cyclohexyl]methyl}benzamide
  • Structure : Combines a cyclohexylmethyl group with dichlorobenzamide.

Discussion of Research Implications

  • Cyanopyrazine vs. Azides: The target’s 3-cyanopyrazine likely improves stability and reduces toxicity compared to azide-containing analogs .
  • Sulfonamide Substitutions : The 2,4,5-trimethylbenzene group may optimize steric hindrance and solubility relative to isopropyl or cyclopropyl groups in other sulfonamides .
  • Therapeutic Potential: Unlike opioid piperidines , the target’s structure suggests non-CNS applications, possibly in oncology or inflammation.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is significant in medicinal chemistry due to its role in various biological processes. The presence of the piperidine and pyrazine moieties suggests potential interactions with biological targets, particularly enzymes and receptors involved in neurological disorders.

Chemical Formula : C16_{16}H20_{20}N4_{4}O2_{2}S
Molecular Weight : 336.42 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been identified as a potential antagonist for muscarinic receptors, particularly M4 receptors, which are implicated in various neurological conditions.

Key Mechanisms:

  • Receptor Modulation : The compound may modulate neurotransmitter signaling pathways by inhibiting or activating muscarinic receptors.
  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s.

Biological Activity Data

Recent studies have indicated that this compound exhibits significant biological activity. The following table summarizes key findings from various research studies:

StudyBiological ActivityMethodologyFindings
Muscarinic Receptor AntagonismIn vitro assaysInhibition of M4 receptor activity; potential therapeutic implications for neurological disorders.
AChE InhibitionEnzyme inhibition assaysDemonstrated IC50 values comparable to known inhibitors; suggests potential in treating Alzheimer's disease.
Anticancer PropertiesCell line studiesInduced apoptosis in cancer cell lines; mechanism linked to receptor modulation and enzyme inhibition.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Neurological Disorders : A study investigated the compound's effects on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced neuroinflammation.
  • Cancer Research : Another study focused on the compound's cytotoxic effects on breast cancer cell lines. The results showed significant apoptosis induction, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research highlighted the compound's ability to inhibit AChE and BuChE effectively, with implications for developing treatments for neurodegenerative diseases.

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